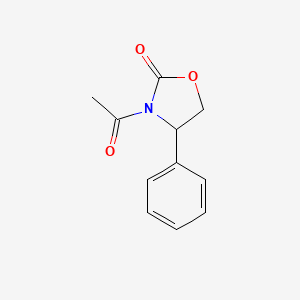

(R)-3-Acetyl-4-phenyl-2-oxazolidinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALZBROPIGPSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(COC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 4 Phenyl 2 Oxazolidinone and Its N Acylated Derivatives

Precursor Synthesis and Stereoselective Formation of the 2-Oxazolidinone (B127357) Ring

The synthesis of the (R)-4-phenyl-2-oxazolidinone ring is a well-established process that typically starts from the readily available and chiral amino acid, (R)-phenylalanine. The key steps involve the reduction of the carboxylic acid functionality to an alcohol, yielding (R)-phenylalaninol, followed by cyclization to form the five-membered heterocyclic ring.

The initial step is the reduction of (R)-phenylalanine to the corresponding amino alcohol, (R)-phenylalaninol. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) in the presence of an additive or lithium aluminium hydride. acs.orgmdma.ch The resulting (R)-phenylalaninol is the direct precursor for the cyclization reaction.

The stereoselective formation of the 2-oxazolidinone ring from the amino alcohol precursor is critical, as it must preserve the stereocenter at the 4-position. This is typically accomplished by reacting the amino alcohol with a carbonylating agent. Various reagents can be used for this purpose, including diethyl carbonate, phosgene (B1210022), or phosgene equivalents like triphosgene (B27547). acs.orgchemicalbook.comnih.gov The reaction with diethyl carbonate, often catalyzed by a base like potassium carbonate, proceeds by heating the mixture to drive the cyclization through the elimination of ethanol. chemicalbook.com Another common method involves the use of triphosgene to form the carbamate (B1207046), which then cyclizes to the oxazolidinone. acs.org These methods are generally efficient and proceed with retention of configuration, ensuring the formation of the desired (R)-enantiomer. guidechem.com

| Precursor | Carbonylating Agent | Catalyst/Base | Conditions | Product | Ref. |

| (R)-phenylalaninol | Diethyl Carbonate | K₂CO₃ | Heat (130-140°C) | (R)-4-Phenyl-2-oxazolidinone | chemicalbook.com |

| (R)-phenylalaninol | Triphosgene | Base | - | (R)-4-Phenyl-2-oxazolidinone | acs.org |

| Amino alcohol | Pivaloyl chloride/Acid | Triethylamine (B128534) | One-pot | N-acyl-2-oxazolidinone | scribd.com |

N-Acylation Strategies for the Introduction of the Acetyl Moiety

Once the (R)-4-phenyl-2-oxazolidinone core is synthesized, the acetyl group is introduced via N-acylation. This step forms the imide functionality crucial for subsequent stereoselective reactions. Various strategies exist for this transformation, which can be broadly categorized as direct or indirect procedures.

Direct acylation is the most common method for preparing N-acyl oxazolidinones. The classical approach involves the deprotonation of the oxazolidinone's N-H bond with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) to form a lithium salt. williams.edu This highly nucleophilic salt is then treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), to yield the desired N-acetylated product. williams.eduguidechem.com

To avoid the use of pyrophoric and highly reactive organolithium reagents, milder conditions have been developed. One such procedure utilizes triethylamine as a base in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). williams.edubohrium.com This method allows the acylation to proceed at room temperature with acid chlorides or anhydrides and is applicable to a wide range of oxazolidinone auxiliaries. bohrium.com

| Oxazolidinone | Acylating Agent | Base/Catalyst | Temperature | Product | Ref. |

| (R)-4-Phenyl-2-oxazolidinone | Acetyl Chloride | n-BuLi | -78 °C | (R)-3-Acetyl-4-phenyl-2-oxazolidinone | williams.edu |

| Chiral Oxazolidinones | Acetic Anhydride | Triethylamine/DMAP (cat.) | Room Temp. | N-Acetyl-2-oxazolidinone | bohrium.com |

| Chiral Oxazolidinones | Acid Fluorides | (i)Pr₂NEt or NEt₃ | - | N-Acyl-2-oxazolidinone | nih.gov |

Indirect acylation methods provide alternative pathways that can be advantageous under specific circumstances, particularly when dealing with sensitive substrates. One notable one-pot procedure involves the direct coupling of the oxazolidinone auxiliary with a carboxylic acid (in this case, acetic acid) using pivaloyl chloride and triethylamine. scribd.com This approach is believed to proceed through the in-situ formation of a mixed anhydride of the carboxylic acid, which then acts as the acylating agent for the oxazolidinone. This method avoids the need to separately prepare and handle potentially unstable acid chlorides. scribd.com

Another approach involves the use of acid fluorides as the acylating agent in the presence of mild bases like triethylamine or diisopropylethylamine. nih.gov Acid fluorides can offer different reactivity profiles compared to acid chlorides and may be preferable in certain synthetic contexts. Additionally, N-trimethylsilyl derivatives of oxazolidinones have been acylated, showcasing another route that modifies the nucleophile rather than using a standard strong base. scribd.com

Design and Synthesis of Modified (R)-4-Phenyl-2-oxazolidinone Analogues for Enhanced Performance

While Evans' oxazolidinones are highly effective, research has focused on developing modified analogues to enhance their performance in asymmetric synthesis. rsc.org Modifications aim to improve diastereoselectivity, alter steric hindrance, or facilitate the cleavage of the auxiliary after the desired transformation.

One significant area of development involves replacing the oxygen atom of the carbonyl group with sulfur, creating oxazolidinethiones. These sulfur-based analogues have demonstrated superior qualities in certain reactions, such as acetate (B1210297) aldol (B89426) reactions, where they can provide high diastereoselectivity even with N-acetyl derivatives. scielo.org.mx

Another strategy involves creating novel auxiliaries derived from different chiral sources. For instance, a cysteine-derived oxazolidinone chiral auxiliary has been developed. digitellinc.com This design allows for the conversion of the auxiliary-bound products into a range of carboxylic acid derivatives under mild conditions through an intramolecular N-to-S acyl transfer process. This functionality provides a versatile method for cleaving the auxiliary and further elaborating the product. digitellinc.com The synthesis of azetidinones based on the (R)-(-)-4-Phenyl-2-oxazolidinone structure has also been explored to generate new scaffolds with potential biological activity. researchgate.netresearchgate.net These modified systems extend the utility of the core oxazolidinone structure beyond its traditional role as a simple chiral auxiliary. rsc.org

Stereochemical Control and Mechanistic Insights in R 3 Acetyl 4 Phenyl 2 Oxazolidinone Mediated Reactions

Enolate Geometry and Diastereofacial Selectivity in N-Acyloxazolidinone Systems

The high levels of asymmetric induction achieved with N-acyloxazolidinone chiral auxiliaries are primarily attributed to their ability to enforce a specific enolate geometry and to effectively shield one of the enolate's two faces. researchgate.net Deprotonation of an N-acyl oxazolidinone, such as (R)-3-Acetyl-4-phenyl-2-oxazolidinone, with bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) consistently and almost exclusively yields the Z-enolate. uwindsor.ca

The formation of the Z-enolate is a consequence of the steric bulk of the oxazolidinone auxiliary. The metal counterion (e.g., Li+, Na+, B²⁺) chelates between the carbonyl oxygen of the acyl group and the oxygen atom of the oxazolidinone ring. This chelation creates a rigid, planar five-membered ring structure. In this conformation, the substituent at the C4 position of the oxazolidinone ring (a phenyl group in this case) sterically blocks one face of the planar enolate. uwindsor.ca Consequently, an incoming electrophile is directed to the opposite, less-hindered face, resulting in a highly diastereoselective carbon-carbon bond formation. For an (R)-configured auxiliary, the phenyl group effectively shields the si face of the enolate, forcing the electrophile to approach from the re face. uwindsor.ca This reliable facial bias is the cornerstone of the utility of Evans auxiliaries in asymmetric synthesis.

| Feature | Description | Implication for Stereoselectivity |

| Enolate Configuration | Predominantly forms the Z-enolate upon deprotonation. uwindsor.ca | Defines the relative orientation of substituents in the transition state. |

| Chelation | The metal counterion coordinates to both the acyl carbonyl oxygen and the ring oxygen. | Creates a rigid, planar enolate structure. |

| Facial Shielding | The C4 substituent (phenyl group) sterically hinders one face of the enolate. | Directs the electrophile to the less sterically encumbered face, leading to high diastereofacial selectivity. uwindsor.ca |

Chelation-Controlled Models for Stereoselective Transformations

The stereochemical outcome of reactions involving N-acyloxazolidinone enolates, particularly aldol (B89426) additions, can be effectively rationalized by transition state models that account for the role of the metal cation. The two predominant models are the non-chelated Zimmerman-Traxler model and the chelation-controlled model, which often depends on the choice of Lewis acid. acs.orgacs.org

The non-chelation model , most famously applied to boron enolates in the Evans aldol reaction, proposes a closed, six-membered chair-like transition state as described by the Zimmerman-Traxler model. ubc.caalfa-chemistry.com In this arrangement, the boron atom coordinates with the enolate oxygen and the aldehyde's carbonyl oxygen. To minimize dipole-dipole repulsion between the oxazolidinone's ring carbonyl and the enolate oxygen, the auxiliary orients itself away from the forming bond. uwindsor.ca The substituent on the chiral auxiliary (the phenyl group) preferentially occupies an equatorial position to minimize steric interactions, thereby directing the stereochemical course of the reaction to yield the characteristic syn-aldol product. alfa-chemistry.com

Conversely, chelation-controlled models become relevant when using certain Lewis acids, such as titanium tetrachloride (TiCl₄). acs.orgscielo.br In these cases, the titanium atom can coordinate with the enolate oxygen, the aldehyde carbonyl, and crucially, the carbonyl oxygen of the oxazolidinone ring. acs.orgacs.org This additional coordination creates a more rigid, bicyclic transition state. This chelation can enforce a different facial approach of the electrophile compared to the non-chelated model, sometimes leading to the formation of "non-Evans" syn or even anti aldol products. acs.orgacs.org The ability to switch between these pathways by choosing the appropriate Lewis acid provides a powerful tool for controlling diastereoselectivity. acs.org

| Model | Typical Lewis Acid | Key Feature | Predicted Outcome |

| Non-Chelation (Zimmerman-Traxler) | Dialkylboron triflates (e.g., Bu₂BOTf) | Six-membered chair-like transition state; auxiliary avoids steric clash. alfa-chemistry.com | "Evans" syn-aldol product. nih.gov |

| Chelation Control | Titanium tetrachloride (TiCl₄) | Metal coordinates to the auxiliary's ring carbonyl, creating a rigid bicyclic transition state. acs.orgacs.org | Can lead to "non-Evans" syn or anti-aldol products. acs.orgnih.gov |

Computational and Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms and the origins of stereoselectivity in N-acyloxazolidinone mediated reactions. acs.orgrsc.orgmdpi.com These theoretical investigations provide quantitative support for the proposed mechanistic models by calculating the energies of various possible transition states. acs.org

Studies on the aldol reaction of titanium enolates derived from N-acyloxazolidinones have used DFT to compare the relative energies of chelated and non-chelated transition state pathways. acs.orgnih.govresearchgate.net The calculations consistently show that for the formation of the "Evans syn" product, the non-chelated, chair-like transition state is energetically favored. acs.orgacs.org Conversely, to form the "non-Evans" anti aldol product, a chelated transition state model, where the titanium atom coordinates with both the ring carbonyl and a pendant ester group, was found to be the key, lower-energy pathway. acs.org

These computational models allow for a detailed analysis of the steric and electronic interactions that govern diastereoselectivity. For instance, the energy difference (ΔΔE‡) between the two lowest-energy diastereomeric transition states can be calculated and correlated with the experimentally observed diastereomeric ratio (d.r.). A larger energy difference corresponds to higher selectivity. acs.orgnih.gov These studies have effectively rationalized the high stereoselectivity observed in experiments by confirming that the transition state leading to the major product is significantly lower in energy than any competing pathways. acs.orgresearchgate.net The activation strain model has also been applied to these transition states to dissect the energetic contributions, identifying improved interaction energy between the reactants as a key stabilizing factor for the lowest energy transition state in both chelated and non-chelated pathways. acs.org

| Transition State Model | Product Type | Computational Finding (DFT) |

| Non-Chelated | Evans syn | The chair-like transition state with an equatorial disposition of the aldehydic substituent is identified as the lowest energy pathway. acs.orgnih.gov |

| Chelated | non-Evans syn / anti | Chelation of the metal with the ring carbonyl (and other functionalities) is crucial for the formation of these products and is shown to be energetically viable. acs.orgacs.org |

Applications of R 3 Acetyl 4 Phenyl 2 Oxazolidinone in Advanced Stereoselective Transformations

Asymmetric Aldol (B89426) Reactions: Stereodivergent Approaches

The aldol reaction, a cornerstone of organic synthesis for forming β-hydroxy carbonyl compounds, can be rendered highly stereoselective through the use of chiral auxiliaries like (R)-3-Acetyl-4-phenyl-2-oxazolidinone. illinoisstate.eduresearchgate.net These auxiliaries, often referred to as Evans-type auxiliaries, enable the formation of specific stereoisomers by directing the approach of the reacting partners. illinoisstate.edu

The stereochemical outcome of these aldol reactions is largely dictated by the formation of a six-membered, chair-like transition state involving the enolate of the N-acyloxazolidinone and the reacting aldehyde. illinoisstate.edu The steric bulk of the substituent on the oxazolidinone (in this case, the phenyl group at the 4-position) effectively shields one face of the enolate, leading to a highly diastereoselective reaction. illinoisstate.edu By selecting the appropriate enantiomer of the auxiliary and the enolization conditions, chemists can predictably access different stereoisomers of the aldol adduct. illinoisstate.edu

A significant advancement in this area is the development of stereodivergent approaches, which allow for the selective synthesis of any of the four possible stereoisomers of a β-hydroxy carbonyl compound from a single starting material. This is achieved by carefully choosing the chiral auxiliary, the enolization method (e.g., using different metal enolates like lithium, boron, or titanium), and the reaction conditions. illinoisstate.edunih.gov For example, the use of a chlorotitanium enolate in an asymmetric aldol addition has been shown to furnish the syn-aldol adduct with high diastereoselectivity. nih.gov

The products of these reactions, enantiomerically enriched β-hydroxy carbonyl compounds, are valuable intermediates in the synthesis of a wide array of complex molecules and natural products. researchgate.net

Table 1: Stereoselectivity in Asymmetric Aldol Reactions

| N-Acyl Group | Aldehyde | Enolization Conditions | Diastereomeric Ratio (dr) | Yield (%) |

| Acetyl | 2-Benzyloxyacetaldehyde | TiCl₄, i-Pr₂NEt | 3:1 (syn) | 98 |

Note: This table is a representative example based on reported methodologies. nih.gov

Asymmetric Alkylation Reactions: Control of Quaternary Stereocenters

Chiral oxazolidinones are highly effective in directing the asymmetric alkylation of enolates, a fundamental method for constructing stereogenic centers. harvard.edu The N-acyl group of this compound can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The stereochemistry of the newly formed C-C bond is controlled by the chiral auxiliary, which blocks one face of the enolate from the incoming electrophile. nih.gov

This methodology has proven particularly powerful for the construction of all-carbon quaternary stereocenters, which are challenging to synthesize due to steric hindrance. nih.gov A notable development is the use of zirconium enolates of N-(arylacetyl)oxazolidinones for the α-tertiary alkylation with tertiary alkyl halides. nih.gov This reaction directly installs a quaternary carbon center adjacent to a benzylic tertiary carbon with high diastereoselectivity. nih.gov The success of this transformation relies on the unique reactivity of group IV metal enolates and the activation of the tertiary alkyl halide with a Lewis acid. nih.gov

Following the alkylation, the chiral auxiliary can be cleaved under mild conditions, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired enantioenriched carboxylic acid, with the auxiliary being recovered in high yield for reuse. nih.gov

Table 2: Diastereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones

| Arylacetyl Group | Alkyl Halide | Lewis Acid | Diastereomeric Ratio (dr) | Yield (%) |

| Phenylacetyl | t-BuBr | ZrCl₄ | >95:5 | 85 |

| 4-Methoxyphenylacetyl | t-BuBr | ZrCl₄ | >95:5 | 80 |

| 2-Naphthylacetyl | t-BuI | ZrCl₄ | >95:5 | 75 |

Note: This table is illustrative of the high diastereoselectivity achieved in these reactions. nih.gov

Stereoselective Conjugate Additions (e.g., Michael Reactions)

This compound and its derivatives serve as excellent Michael acceptors in stereoselective conjugate addition reactions. nih.govsigmaaldrich.com In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated N-acyloxazolidinone. The chiral auxiliary effectively controls the facial selectivity of the nucleophilic attack, leading to the formation of a new stereocenter with high diastereoselectivity. nih.gov

A systematic study of Michael addition reactions between a chiral nickel(II) complex of a glycine (B1666218) Schiff base and (R)- or (S)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones demonstrated exceptionally high stereoselectivity (>98% de). nih.gov The stereochemical outcome was found to be predominantly controlled by the chirality of the Michael acceptor (the N-enoyloxazolidinone). nih.gov These reactions proceed efficiently at room temperature in the presence of non-chelating organic bases, providing a synthetically valuable route to β-substituted pyroglutamic acids. nih.gov

The high level of stereocontrol, coupled with the operational simplicity of the procedure, makes this a highly practical method for asymmetric synthesis. nih.gov

Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When chiral α,β-unsaturated N-acyloxazolidinones are used as dienophiles, the reaction can proceed with a high degree of asymmetric induction. nih.govacs.orgnih.gov The chiral auxiliary directs the approach of the diene, leading to the preferential formation of one enantiomer of the cycloadduct. nih.govnih.gov

Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and to lock the N-acyl group in a specific conformation, thereby maximizing the stereodirecting effect of the auxiliary. nih.govnih.gov For instance, in the Diels-Alder reaction of chiral 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene, the use of diethylaluminum chloride as a Lewis acid provided the desired endo product with excellent diastereoselectivity. nih.govnih.gov The resulting cycloadducts are versatile intermediates for the synthesis of complex molecules. nih.govnih.gov

Table 3: Lewis Acid Promoted Asymmetric Diels-Alder Reaction

| Dienophile | Diene | Lewis Acid | Diastereoselectivity | Yield (%) |

| (R)-3-(4-methoxybenzoyl)acryloyl-4-phenyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >98% endo | 98 |

Note: This table highlights the high selectivity achievable in these cycloadditions. nih.gov

Other Emerging Asymmetric Synthetic Applications

The versatility of chiral oxazolidinones extends beyond the well-established reactions mentioned above. They are continuously being explored in new and emerging areas of asymmetric synthesis. sigmaaldrich.comnih.gov For example, they have found applications in:

Asymmetric Aziridination: Chiral catalysts derived from ligands incorporating oxazolidinone-like structures can be used to synthesize chiral aziridines, which are valuable building blocks in medicinal chemistry. msu.edu

Multi-component Reactions: Efficient multi-component reactions have been developed to synthesize multi-substituted 1,3-oxazolidine compounds with high optical purity, showcasing the utility of these scaffolds in cascade processes. nih.gov

Synthesis of Heterocycles: (R)-(-)-4-Phenyl-2-oxazolidinone has been used as a starting material for the synthesis of other biologically relevant heterocyclic compounds, such as azetidinones. researchgate.net

Integration into Complex Synthetic Sequences

The true power of this compound and its analogues is realized in their integration into multi-step synthetic sequences for the total synthesis of complex natural products and pharmaceuticals. nih.govnih.gov The high degree of stereocontrol and the reliability of the reactions in which they are employed make them ideal for constructing key chiral fragments of larger molecules.

For instance, the aldol adducts generated using this auxiliary can be further elaborated to create intricate stereochemical arrays. nih.gov Similarly, the products of asymmetric alkylation and conjugate addition reactions serve as crucial intermediates in the synthesis of biologically active compounds. nih.govnih.gov The ability to remove the auxiliary cleanly and often recycle it adds to the efficiency and practicality of this methodology in long synthetic campaigns. nih.gov The application of these auxiliaries has been instrumental in the synthesis of molecules such as β-lactams, nonproteogenic α-amino acids, and various antibiotics. sigmaaldrich.com

Auxiliary Cleavage and Subsequent Chemical Derivatization of Chiral Products

Regioselective Cleavage Pathways of the Oxazolidinone Auxiliary

The cleavage of N-acyl oxazolidinones involves two potential sites of nucleophilic attack: the exocyclic amide carbonyl and the endocyclic carbamate (B1207046) carbonyl. The desired pathway is almost exclusively the exocyclic cleavage, which liberates the chiral acyl group and preserves the integrity of the oxazolidinone auxiliary for potential recycling. Conversely, endocyclic cleavage results in the destruction of the auxiliary ring.

The regioselectivity of the cleavage is highly dependent on the nature of the nucleophile. nih.govresearchgate.net Computational studies have shown that while both carbonyl groups are susceptible to attack, the endocyclic carbonyl is generally less sterically hindered. nih.govresearchgate.net However, the outcome of the reaction is determined by the relative stability and decomposition barriers of the tetrahedral intermediates formed upon nucleophilic addition. nih.govresearchgate.net

For instance, hydrolysis with lithium hydroxide (B78521) (LiOH) can lead to a significant amount of endocyclic cleavage, resulting in the opening of the oxazolidinone ring. nih.govresearchgate.net In contrast, lithium hydroperoxide (LiOOH) demonstrates a strong preference for exocyclic cleavage, yielding the desired carboxylic acid and the intact auxiliary. nih.govresearchgate.net This "contra-steric" selectivity of LiOOH is a general phenomenon observed even with sterically hindered substrates. nih.gov The difference in regioselectivity is attributed to the differing decomposition rates of the tetrahedral intermediates formed by OH⁻ and OOH⁻. nih.govresearchgate.net Other nucleophiles such as lithium benzyloxide (LiOBn) and lithium benzylthiolate (LiSBn) also favor the desired exocyclic cleavage. nih.govresearchgate.net

Methodologies for Auxiliary Removal and Product Isolation

The choice of methodology for removing the (R)-4-phenyl-2-oxazolidinone auxiliary is dictated by the desired functional group in the final chiral product. The most common transformations convert the N-acyl group into carboxylic acids, alcohols, or amides.

Hydrolytic cleavage is a widely employed method for obtaining chiral carboxylic acids. The most effective and commonly used reagent for this transformation is a combination of lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂). acs.orgwilliams.edu This method is known for its mild conditions and high yields.

The reaction is believed to proceed via the formation of a lithium percarboxylate intermediate, which is subsequently reduced during an aqueous workup with a reducing agent like sodium bisulfite or sodium sulfite (B76179) to afford the carboxylic acid. acs.orgwilliams.edu A common side reaction is the undesired hydrolysis at the carbamate carbonyl, leading to the formation of a hydroxyamide. acs.org The choice of base is crucial; for instance, using tetrabutylammonium (B224687) hydroxide can accelerate the reaction but may decrease selectivity compared to lithium hydroxide. acs.org

Table 1: Representative Conditions for Hydrolytic Cleavage

| Acyl Oxazolidinone | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| N-propionyl-(R)-4-benzyl-2-oxazolidinone | LiOH, H₂O₂ | THF/H₂O, 0 °C | (R)-2-methyl-4-pentenoic acid | High |

This table is interactive. Click on the headers to sort the data.

It is important to note that the reaction between the initially formed peracid and excess hydrogen peroxide can lead to the evolution of oxygen gas, which can be a safety concern, particularly on a large scale. acs.org Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is therefore essential. acs.org

Reductive cleavage of the N-acyl group provides direct access to valuable chiral primary alcohols. This transformation is typically achieved using metal hydride reagents. Lithium borohydride (B1222165) (LiBH₄) is a commonly used reagent for this purpose, often in the presence of water or an alcohol. The addition of water has been shown to improve the efficiency of the reduction of sterically hindered acyloxazolidinones.

For instance, after a diastereoselective aldol (B89426) reaction, the resulting β-hydroxy N-acyl oxazolidinone can be reduced to the corresponding 1,3-diol. This strategy is particularly useful in natural product synthesis where such diol motifs are common.

Table 2: Reagents for Reductive Cleavage

| Reagent | Product Functional Group |

|---|---|

| Lithium borohydride (LiBH₄) | Primary alcohol |

This table is interactive. Explore the different reagents and their resulting products.

The conversion of the N-acyl group into other functionalities such as amides, esters, and thioesters can be achieved through nucleophilic displacement reactions. Transamidation allows for the direct conversion of the chiral N-acyl oxazolidinone to a chiral amide by reaction with an amine. This can be particularly useful when the desired product is a peptide fragment or another amide-containing molecule. While general methods for transamidation of amides exist, their application to N-acyl oxazolidinones often requires specific conditions to ensure chemoselectivity. scielo.org.mx

More recently, innovative approaches such as intramolecular N-to-S acyl transfer in specially designed cysteine-derived oxazolidinones have been developed. digitellinc.com This allows for the conversion of the chiral imide product into a more reactive thioester, which can then be trapped with various nucleophiles to generate a range of carboxylic acid derivatives under mild conditions. digitellinc.com

Strategic Derivatization of Chiral Products

The chiral carboxylic acids and alcohols obtained from the cleavage of the (R)-4-phenyl-2-oxazolidinone auxiliary are versatile building blocks for the synthesis of more complex molecules and natural products.

A prominent application is in the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. For example, a β-amino acyloxazolidinone, formed via a titanium tetrachloride mediated condensation, can be cyclized to form the β-lactam ring. digitellinc.com

The chiral products are also instrumental in the total synthesis of complex natural products. In the synthesis of (+)-brefeldin A, a macrolide antibiotic, the five-membered ring was constructed from an aldol adduct derived from a chiral oxazolidinone. nih.gov The auxiliary was removed concurrently with a tandem cyclization reaction.

Furthermore, chiral carboxylic acids can be converted into a variety of other functional groups. For instance, they can be transformed into chiral aldehydes, which are themselves valuable intermediates in organic synthesis. Chiral β-amino acids can be synthesized from the adducts of (R)-4-phenyl-2-oxazolidinone and dialkyl alkylidenemalonates after cleavage of the auxiliary. arkat-usa.org

The chiral alcohols obtained from reductive cleavage can also be utilized in various synthetic transformations. For example, they can be used as precursors for the synthesis of chiral epoxides or as nucleophiles in subsequent coupling reactions.

The versatility of these derivatization strategies underscores the immense utility of the (R)-4-phenyl-2-oxazolidinone chiral auxiliary in modern asymmetric synthesis, enabling the construction of a vast array of enantiomerically pure and structurally diverse molecules.

Recycling and Process Intensification of R 4 Phenyl 2 Oxazolidinone Auxiliaries

Strategies for Auxiliary Recovery and Regeneration

Standard methods for cleaving N-acyl oxazolidinones, the typical products of diastereoselective reactions involving these auxiliaries, include hydrolysis, alcoholysis, or reduction.

Hydrolysis: Treatment with reagents such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) effectively cleaves the acyl group, yielding the carboxylic acid product and recovering the (R)-4-phenyl-2-oxazolidinone auxiliary.

Alcoholysis: Transesterification using reagents like sodium methoxide (B1231860) or titanium isopropoxide in the presence of an alcohol produces the corresponding ester and frees the auxiliary.

Reduction: Reagents like lithium borohydride (B1222165) (LiBH4) can be used to reduce the acyl group to the corresponding primary alcohol, simultaneously liberating the auxiliary.

Following cleavage, the auxiliary is typically separated from the product and reaction byproducts through standard purification techniques such as extraction and crystallization. The recovered auxiliary can often be reused directly or after a simple purification step, with high recovery rates reported in many applications. For instance, recovery rates exceeding 95% are commonly achieved under optimized conditions. The robustness of the oxazolidinone ring system allows it to withstand various reaction and cleavage conditions, contributing to its high recyclability.

| Cleavage Method | Reagents | Product Functional Group | Auxiliary Recovery |

| Hydrolysis | LiOH, NaOH, H2O2 | Carboxylic Acid | High |

| Alcoholysis | NaOMe, Ti(OiPr)4 | Ester | High |

| Reduction | LiBH4, LiAlH4 | Alcohol | High |

Polymer-Supported Oxazolidinone Auxiliaries for Enhanced Recoverability

To streamline the recovery process and eliminate the need for chromatographic purification, researchers have developed polymer-supported versions of oxazolidinone auxiliaries. scispace.com By immobilizing the chiral auxiliary onto a solid support, the auxiliary and any attached intermediates can be easily separated from soluble reagents and products by simple filtration. scispace.com This approach is a cornerstone of what is known as polymer-supported synthesis (PSS). scispace.com

Various polymer backbones have been utilized for this purpose, with polystyrene resins like Merrifield resin being a common choice. nih.govbath.ac.uk The oxazolidinone auxiliary is typically attached to the polymer via a linker that does not interfere with the stereodirecting ability of the auxiliary. For example, derivatives of (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one have been attached to Merrifield-Cl resin through the phenolic group. nih.govbath.ac.uk

The key advantages of using polymer-supported auxiliaries include:

Simplified Purification: Product isolation is reduced to filtration and washing, avoiding tedious and solvent-intensive chromatography. scispace.com

Enhanced Reusability: The recovered polymer-bound auxiliary can be washed and reused in multiple reaction cycles, often with minimal loss in activity or stereoselectivity. scispace.com

Adaptability to Automation: The solid-phase nature of these systems makes them well-suited for automated synthesis platforms.

Research has demonstrated the successful application of these supported auxiliaries in various asymmetric reactions, including alkylations and aldol (B89426) reactions. nih.govresearchgate.net For instance, a polymer-supported Evans'-type oxazolidinone was used for diastereoselective solid-supported Evans' syn-aldol reactions, with the aldol products being cleaved from the polymer by hydrolysis or reduction. nih.gov In some cases, the polymer support can be protected from mechanical degradation by using specialized capsules, allowing for multiple sequential "on-bead" reactions to be performed. nih.gov

| Polymer Support | Linker Type | Application Example | Key Advantage |

| Merrifield Resin (Polystyrene) | Ether linkage via phenolic group | Asymmetric Aldol Reactions | Robust and widely available. nih.govbath.ac.uk |

| Polystyrene | Trityl linker via hydroxyl group | Grignard Reactions for α-hydroxy acids | Recovered polymer can be reused with no decrease in yield or enantioselectivity. scispace.com |

| Non-cross-linked Polystyrene (NCPS) | Covalent bond | Asymmetric Alkylation Reactions | Soluble nature allows for characterization by standard NMR techniques. researchgate.net |

Continuous Flow Methodologies for Auxiliary Recycling and Process Efficiency

Continuous flow chemistry offers a powerful platform for process intensification, and its application to chiral auxiliary-mediated synthesis has the potential to overcome the major drawbacks associated with these methods. nih.gov By integrating reaction, separation, and recycling into a single, automated process, flow methodologies can significantly improve efficiency, reduce waste, and minimize manual handling. nih.gov

In a typical flow setup for auxiliary recycling, the reaction stream containing the product-auxiliary adduct is directed into a separation unit. This is often an extractor where a solvent system is used to selectively partition the cleaved product and the auxiliary into different phases. The stream containing the auxiliary can then be directly fed back to the beginning of the process to react with new starting material. nih.gov

This approach offers several advantages:

Telescoped Reactions: Multiple synthetic steps (e.g., acylation, diastereoselective reaction, and cleavage) can be performed sequentially in a continuous stream without isolating intermediates. nih.gov

Automated Recycling: The continuous separation and feedback loop enable the auxiliary to be recycled in real-time, meaning each molecule of the auxiliary can be used to produce multiple equivalents of the chiral product. nih.gov

Improved Safety and Scalability: Flow reactors offer superior heat and mass transfer, allowing for reactions to be run under more aggressive conditions safely. Scaling up is achieved by running the process for a longer duration rather than using larger reactors.

Future Research Directions and Innovations in Chiral Oxazolidinone Chemistry

Development of Next-Generation Oxazolidinone Auxiliaries with Tuned Reactivity and Selectivity

The foundational success of Evans oxazolidinones has spurred the development of new generations of chiral auxiliaries. researchgate.net The primary goal is to fine-tune the steric and electronic properties of the auxiliary to achieve higher levels of selectivity, improve reactivity, and simplify removal post-reaction. Research in this area is focused on several key strategies:

Conformationally Rigid Scaffolds: One promising approach involves incorporating the oxazolidinone moiety into more complex, rigidified bicyclic or polycyclic systems. For instance, a chiral auxiliary derived from cis-1-amino-2-hydroxyindan has been developed. nih.gov The rigid indane framework provides a more defined and predictable steric environment, leading to exceptional enantioselectivity in aldol (B89426) reactions. nih.gov This rigidity helps to lock the conformation of the N-acyl group, thus enhancing facial discrimination of the enolate.

Sulfur-Containing Analogues: Replacing the oxygen atom(s) in the oxazolidinone ring with sulfur to create thiazolidinethiones or oxazolidinethiones offers distinct advantages. scielo.org.mx These sulfur-based auxiliaries have demonstrated superior performance in certain reactions, such as acetate (B1210297) aldol condensations, where traditional oxazolidinones may be less effective. scielo.org.mx The altered electronic properties and coordination potential of the thiocarbonyl group can influence the geometry of metal enolates, leading to different or improved stereochemical outcomes.

Fluorous-Supported Auxiliaries: To address the practical challenge of separating the auxiliary from the product, researchers have developed fluorous-tagged oxazolidinones. acs.orgcollectionscanada.gc.ca By attaching a perfluoroalkyl chain to the auxiliary, the modified compound can be easily separated from the non-fluorous reaction products using fluorous solid-phase extraction (FSPE). collectionscanada.gc.ca This innovation streamlines the purification process, making the auxiliary-based method more efficient and amenable to larger-scale synthesis. acs.org

The development of these next-generation auxiliaries allows chemists to select a specific tool tailored to the demands of a particular transformation, moving beyond a one-size-fits-all approach.

| Auxiliary Type | Key Feature | Application Example | Diastereoselectivity/Yield | Reference |

| Indane-Derived Oxazolidinone | Conformationally rigid backbone | Aldol reaction with propionaldehyde | >99:1 d.r.; 51% yield | nih.gov |

| Indene-Based Thiazolidinethione | Sulfur-containing analogue | Acetate aldol reaction | 98:2 d.r.; 98% yield | scielo.org.mx |

| Fluorous-Supported Oxazolidinone | Fluorous tag for easy separation | Aldol reactions, cycloadditions | High selectivity, allows for recycling | acs.orgcollectionscanada.gc.ca |

Synergistic Approaches: Chiral Auxiliaries in Combination with Catalysis

While chiral auxiliaries are highly reliable, their stoichiometric nature is a notable drawback. frontiersin.orgnih.gov A major frontier in asymmetric synthesis is the development of hybrid approaches that combine the reliability of substrate control (via auxiliaries) with the efficiency of catalysis. frontiersin.orgnih.gov This synergistic strategy aims to achieve higher levels of stereocontrol than either method could alone or to enable transformations that are otherwise challenging.

Dual Catalyst Systems: In this approach, a chiral auxiliary on the substrate works in concert with a chiral catalyst. For example, a chiral Lewis acid could be used to activate an N-enoyl oxazolidinone derivative. The Lewis acid coordinates to the carbonyl groups, providing a well-defined chiral environment that complements the steric directing effect of the auxiliary, leading to enhanced diastereoselectivity in reactions like Diels-Alder or Michael additions.

Auxiliary and Achiral Catalyst: An alternative strategy involves pairing a chiral auxiliary with a simple, achiral catalyst. This can be particularly effective in transition metal-catalyzed reactions. For instance, in a gold(I)-catalyzed alkoxycyclization of a 1,6-enyne, an Evans-type oxazolidinone auxiliary was used to control the stereochemistry of the cyclization, employing an achiral gold catalyst, [JohnPhosAu(MeCN)SbF6]. nih.gov This approach leverages the auxiliary for stereocontrol while using a non-chiral, and often less expensive, catalyst to promote the reaction. nih.gov

Catalytically Formed Auxiliaries: An innovative concept involves the catalytic and enantioselective formation of a chiral auxiliary on the substrate in an initial step. nih.gov This newly formed, substrate-bound auxiliary then directs the stereochemistry of a subsequent transformation, such as cyclopropanation or epoxidation. nih.gov This method combines the atom economy of catalysis with the powerful directing ability of an auxiliary, alleviating the need for a pre-synthesized, stoichiometric chiral controller. nih.gov

These combined strategies represent a powerful paradigm in asymmetric synthesis, merging the distinct advantages of different stereocontrol methods to tackle complex synthetic challenges. nih.gov

| Synergistic Strategy | Description | Example Reaction | Key Benefit | Reference |

| Auxiliary + Achiral Catalyst | An oxazolidinone auxiliary directs stereoselectivity in a reaction promoted by a non-chiral metal catalyst. | Gold(I)-catalyzed alkoxycyclization of 1,6-enynes. | Stereocontrol is achieved without the need for a complex chiral ligand on the metal. | nih.gov |

| Catalytically Formed Auxiliary | A chiral catalyst is used to create a chiral center, which then acts as an auxiliary for a subsequent reaction. | Asymmetric hydrogenation followed by diastereoselective cyclopropanation. | Reduces the need for stoichiometric chiral reagents from the start of the synthesis. | nih.gov |

Computational Chemistry and Machine Learning in Oxazolidinone-Mediated Stereoselective Design

The rational design of new auxiliaries and the prediction of stereochemical outcomes are being significantly accelerated by computational methods. uic.eduox.ac.uk In silico tools provide deep mechanistic insights that are often difficult to obtain through experimentation alone, guiding the development of more effective asymmetric transformations.

Mechanistic Elucidation with DFT: Density Functional Theory (DFT) calculations are routinely used to model the transition states of reactions involving oxazolidinone auxiliaries. These studies can rationalize the observed stereoselectivity by comparing the energies of competing diastereomeric transition states. For example, computational studies on an oxazolidinone-directed Nazarov cyclization revealed that the stereocontrol is driven by minimizing allylic strain, a different mechanism from the typical coplanar, steric-blocking model. nih.gov Such insights are crucial for understanding the subtle factors that govern stereoselectivity and for designing new auxiliaries that can exploit these effects.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of oxazolidinones with their performance in asymmetric reactions. nih.gov By building a mathematical model based on a series of known auxiliaries and their observed selectivities, it becomes possible to predict the efficacy of a new, untested auxiliary design. A 3D-QSAR model developed for a series of oxazolidinone-based antibacterial agents successfully predicted the activity of new compounds, demonstrating the potential of this approach to guide synthesis. nih.gov

Machine Learning (ML) for Catalyst and Auxiliary Design: The application of machine learning is an emerging frontier. ox.ac.uk ML algorithms can be trained on large datasets of reaction outcomes to identify complex patterns that correlate substrate, auxiliary structure, and reaction conditions with stereoselectivity. schrodinger.com Generative ML models can even propose entirely new auxiliary scaffolds that are predicted to be highly effective for a specific class of reaction. ox.ac.uk These AI-driven approaches can screen vast chemical spaces virtually, prioritizing the most promising candidates for laboratory synthesis and testing, thereby accelerating the discovery cycle for next-generation auxiliaries. uic.eduox.ac.uk

The integration of these computational tools is transforming the field from a trial-and-error-based approach to a more predictive and design-oriented science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3-acetyl-4-phenyl-2-oxazolidinone, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via chiral auxiliary strategies. A common approach involves the acylation of (R)-4-phenyl-2-oxazolidinone with acetyl chloride under anhydrous conditions using a base like triethylamine to promote reactivity . Enantiomeric purity is maintained by employing enantiopure starting materials (e.g., (R)-4-phenyl-2-oxazolidinone >98% purity) and verifying optical rotation or chiral HPLC post-synthesis .

Q. How should researchers characterize this compound to confirm structural integrity and stereochemistry?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm acetyl and phenyl substituents. For example, the acetyl group shows a singlet at ~2.3 ppm (H) and ~170 ppm (C) .

- X-ray Crystallography : Resolve stereochemistry via single-crystal X-ray diffraction, as demonstrated in analogous oxazolidinone structures .

- Chiral Analysis : Compare optical rotation values ([α]) with literature data (e.g., [α] = +XX° for (R)-enantiomer) .

Advanced Research Questions

Q. How can this compound be applied as a chiral auxiliary in asymmetric aldol reactions?

- Methodological Answer : The acetyl group acts as a carbonyl equivalent for stereoselective aldol additions. For example:

Acylation : React the oxazolidinone with TiCl and a chiral ligand to form a titanium enolate.

Aldol Reaction : Add an aldehyde/ketone to form a β-hydroxy acyl oxazolidinone with >90% diastereomeric excess (de) .

Hydrolysis : Use LiOOH/THF to cleave the auxiliary and isolate the enantiopure β-hydroxy acid .

Q. What strategies mitigate stereochemical erosion during alkylation or acylation reactions involving this compound?

- Methodological Answer :

- Low Temperatures : Perform reactions at -78°C to minimize racemization .

- Bulky Bases : Use hindered bases like LiHMDS to stabilize enolates and reduce side reactions .

- Fluorous Tags : Incorporate fluorinated substituents (e.g., perfluorooctyl groups) to enhance stereocontrol via phase-separation techniques .

Q. How do fluorinated analogs of this oxazolidinone improve reaction efficiency in radical-mediated syntheses?

- Methodological Answer : Fluorinated derivatives (e.g., 5-(perfluorooctyl)-substituted oxazolidinones) enable:

- Radical Stability : The electron-withdrawing fluorous group stabilizes transient radicals, improving yields in allylation or cyclization steps .

- Purification : Fluorous solid-phase extraction (F-SPE) simplifies isolation of intermediates .

Q. How should researchers resolve contradictions in stereochemical outcomes reported for this compound in different reaction conditions?

- Methodological Answer :

- Systematic Screening : Vary solvents (THF vs. DCM), temperatures, and Lewis acids (TiCl vs. Sn(OTf)) to identify optimal conditions .

- Computational Modeling : Use DFT calculations to predict enolate geometries and transition states, reconciling experimental discrepancies .

Experimental Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.